molecular formula C14H13N3O2S B2395212 (E)-2-(benzo[d]thiazol-2(3H)-ylidene)-3-morpholino-3-oxopropanenitrile CAS No. 638142-52-6

(E)-2-(benzo[d]thiazol-2(3H)-ylidene)-3-morpholino-3-oxopropanenitrile

Cat. No.: B2395212
CAS No.: 638142-52-6
M. Wt: 287.34
InChI Key: JPSARGULMUNQAF-JLHYYAGUSA-N
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Description

(E)-2-(benzo[d]thiazol-2(3H)-ylidene)-3-morpholino-3-oxopropanenitrile is a heterocyclic compound that features a benzo[d]thiazole moiety. Heterocyclic compounds are widely recognized for their significant roles in pharmaceuticals, agrochemicals, and materials science. The benzo[d]thiazole ring system is particularly notable for its presence in various biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-(benzo[d]thiazol-2(3H)-ylidene)-3-morpholino-3-oxopropanenitrile typically involves the cyclocondensation of 2-[bis(methylthio)methylene]malononitrile and 2-amino-benzenethiol. This reaction affords 2-(benzo[d]thiazol-2-yl)malononitrile, which, upon treatment with phosphorus pentasulfide, yields the corresponding thioamide derivative . The thioamide derivative is then reacted with α-bromocarbonyl compounds to produce the desired compound .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions such as temperature, solvent, and reagent concentrations to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(E)-2-(benzo[d]thiazol-2(3H)-ylidene)-3-morpholino-3-oxopropanenitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the morpholino group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce primary amines.

Scientific Research Applications

(E)-2-(benzo[d]thiazol-2(3H)-ylidene)-3-morpholino-3-oxopropanenitrile has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.

    Biology: The compound’s structure allows it to interact with various biological targets, making it useful in drug discovery and development.

    Medicine: Its potential therapeutic properties are being explored for treating diseases such as cancer and infections.

    Industry: The compound can be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of (E)-2-(benzo[d]thiazol-2(3H)-ylidene)-3-morpholino-3-oxopropanenitrile involves its interaction with molecular targets such as enzymes or receptors. The benzo[d]thiazole moiety can bind to active sites, inhibiting or modulating the activity of these targets. This interaction can affect various cellular pathways, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Similar Compounds

    2-(benzo[d]thiazol-2-yl)malononitrile: A precursor in the synthesis of the target compound.

    Thioamide derivatives: Intermediate compounds in the synthetic route.

    α-bromocarbonyl compounds: Reactants used in the final step of the synthesis.

Uniqueness

(E)-2-(benzo[d]thiazol-2(3H)-ylidene)-3-morpholino-3-oxopropanenitrile is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the morpholino group enhances its solubility and interaction with biological targets, distinguishing it from other benzo[d]thiazole derivatives .

Properties

IUPAC Name

(2E)-2-(3H-1,3-benzothiazol-2-ylidene)-3-morpholin-4-yl-3-oxopropanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3O2S/c15-9-10(14(18)17-5-7-19-8-6-17)13-16-11-3-1-2-4-12(11)20-13/h1-4,16H,5-8H2/b13-10+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPSARGULMUNQAF-JLHYYAGUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)C(=C2NC3=CC=CC=C3S2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COCCN1C(=O)/C(=C/2\NC3=CC=CC=C3S2)/C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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